Selective ABCC1 Activation and In Vivo Reduction of Amyloid-β Load
Thiethylperazine uniquely functions as a selective activator of the ABCC1 transporter, a property not reported for other antiemetic phenothiazines like prochlorperazine or metoclopramide [1]. In a transgenic mouse model of Alzheimer's disease (APP/PS1), thiethylperazine administered at 3 mg/kg intramuscularly twice daily for 30 days significantly reduced cerebral Aβ42 levels . This specific ABCC1 activation is linked to enhanced amyloid-β clearance from the brain [1].
| Evidence Dimension | ABCC1 Activation and Aβ Clearance |
|---|---|
| Target Compound Data | Thiethylperazine: Selective ABCC1 activator; Reduces Aβ42 levels in APP/PS1 mouse brain (p < 0.05). |
| Comparator Or Baseline | Prochlorperazine, Metoclopramide, Chlorpromazine: No reported ABCC1 activation or Aβ clearance activity. |
| Quantified Difference | Presence vs. Absence of ABCC1 activation activity. |
| Conditions | In vitro ABCC1 transport assay; In vivo study in young APP/PS1 transgenic mice (3 mg/kg, i.m., twice daily for 30 days). |
Why This Matters
For researchers investigating neurodegenerative diseases, this is a unique functional property that distinguishes thiethylperazine from all standard-of-care antiemetics.
- [1] Krohn, M. et al. (2011). Cerebral amyloid-β proteostasis is regulated by the membrane transport protein ABCC1 in mice. Journal of Clinical Investigation, 121(10), 3924-3931. View Source
